2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
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Overview
Description
2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a useful research compound. Its molecular formula is C7H4ClN3O4S and its molecular weight is 261.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
The compound has been synthesized for its potential antitumor activities. For example, a related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, was synthesized as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Antimicrobial Applications
A one-pot synthesis method for pyrido[2,3-d]pyrimidine derivatives has been reported, demonstrating antimicrobial activities against certain fungi and gram-positive and negative bacteria (Ziarani et al., 2015).
Chemical Properties and Reactions
The generation and properties of a similar compound, the 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrano[4,3-d]pyrimidinium cation, were studied, revealing its reactivity towards N-nucleophiles (Tsupak et al., 2009).
Novel Synthesis Methods
Research has focused on the development of new synthesis methods for condensed pyrimidines, providing pathways for creating various nitriles and derivatives with potential biological applications (Volovenko et al., 2004).
Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have been studied for their inhibitory activity towardsPoly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage .
Mode of Action
Compounds with a similar pyrano[2,3-d]pyrimidine 2,4 dione scaffold have shown important interactions with the amino acids present in the ni site of the enzyme . The addition of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .
Biochemical Pathways
Parp-1, a potential target of similar compounds, is known to be involved in dna base excision repair (ber) and dna single-strand break (ssb) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
Most of the synthesized compounds with a similar pyrano[2,3-d]pyrimidine-2,4-dione scaffold were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown promising activity as parp-1 inhibitors, resulting in genomic dysfunction and cell death .
Action Environment
The presence of a hydrophobic substituent on the ring was favorable due to interaction with the ad site of the enzyme .
Properties
IUPAC Name |
2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O4S/c8-16(14,15)3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOKVTMCGVIFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=O)N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384431-51-9 |
Source
|
Record name | 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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